molecular formula C9H6F4O3 B14538107 2,3,4,5-Tetrafluoro-6-(methoxymethyl)benzoic acid CAS No. 62172-92-3

2,3,4,5-Tetrafluoro-6-(methoxymethyl)benzoic acid

Cat. No.: B14538107
CAS No.: 62172-92-3
M. Wt: 238.14 g/mol
InChI Key: VNOHYGGIYVAKGB-UHFFFAOYSA-N
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Description

2,3,4,5-Tetrafluoro-6-(methoxymethyl)benzoic acid is an organic compound belonging to the class of benzoic acids It is characterized by the presence of four fluorine atoms and a methoxymethyl group attached to the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,3,4,5-Tetrafluoro-6-(methoxymethyl)benzoic acid typically involves the fluorination of a suitable precursor, such as a benzoic acid derivative. One common method is the direct fluorination of 2,3,4,5-tetrafluorobenzoic acid using a fluorinating agent like elemental fluorine or a fluorinating reagent under controlled conditions . The reaction is usually carried out in an inert solvent, such as dichloromethane, at low temperatures to prevent side reactions.

Industrial Production Methods

Industrial production of this compound may involve large-scale fluorination processes using specialized equipment to handle the reactive fluorinating agents. The process is optimized to ensure high yield and purity of the final product. Safety measures are crucial due to the hazardous nature of fluorinating agents.

Chemical Reactions Analysis

Types of Reactions

2,3,4,5-Tetrafluoro-6-(methoxymethyl)benzoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Substitution: Fluorinated derivatives with different substituents.

    Oxidation: Aldehydes or carboxylic acids.

    Coupling: Biaryl compounds with extended conjugation.

Scientific Research Applications

2,3,4,5-Tetrafluoro-6-(methoxymethyl)benzoic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2,3,4,5-Tetrafluoro-6-(methoxymethyl)benzoic acid depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of fluorine atoms can enhance the compound’s binding affinity and metabolic stability . The methoxymethyl group can also influence its pharmacokinetic properties.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,3,4,5-Tetrafluoro-6-(methoxymethyl)benzoic acid is unique due to the combination of fluorine atoms and a methoxymethyl group, providing a balance of reactivity and stability. This makes it a valuable compound for various synthetic and research applications.

Properties

CAS No.

62172-92-3

Molecular Formula

C9H6F4O3

Molecular Weight

238.14 g/mol

IUPAC Name

2,3,4,5-tetrafluoro-6-(methoxymethyl)benzoic acid

InChI

InChI=1S/C9H6F4O3/c1-16-2-3-4(9(14)15)6(11)8(13)7(12)5(3)10/h2H2,1H3,(H,14,15)

InChI Key

VNOHYGGIYVAKGB-UHFFFAOYSA-N

Canonical SMILES

COCC1=C(C(=C(C(=C1F)F)F)F)C(=O)O

Origin of Product

United States

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